
3,3-Dimethyl-1-(methylsulfonyl)indolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1-(methylsulfonyl)indolin-5-amine is an organic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This particular compound features a unique structure with a methylsulfonyl group attached to the indole ring, which can influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
-
Fischer Indole Synthesis: : One common method for synthesizing indole derivatives involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones under acidic conditions to form the indole ring. For 3,3-Dimethyl-1-(methylsulfonyl)indolin-5-amine, specific starting materials and conditions would be tailored to introduce the methylsulfonyl group and the amine functionality.
-
Sulfonylation: : The introduction of the methylsulfonyl group can be achieved through sulfonylation reactions. This involves reacting the indole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.
-
Amination: : The amine group can be introduced through various amination reactions, such as reductive amination or nucleophilic substitution, depending on the available functional groups on the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups or the amine functionality. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
-
Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol. Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
-
Substitution: : The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Oxidized derivatives such as sulfoxides or sulfones.
Reduction: Reduced forms like sulfides or thiols.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
Chemistry
In chemistry, 3,3-Dimethyl-1-(methylsulfonyl)indolin-5-amine can serve as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, indole derivatives are known for their wide range of activities, including antiviral, anti-inflammatory, and anticancer properties . This compound could be explored for similar activities, particularly due to the presence of the methylsulfonyl group, which can enhance its biological interactions.
Medicine
In medicine, indole derivatives are often investigated for their potential as therapeutic agents. This compound could be studied for its efficacy in treating various diseases, leveraging its structural features to interact with biological targets.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action for 3,3-Dimethyl-1-(methylsulfonyl)indolin-5-amine would depend on its specific application. Generally, indole derivatives interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by their aromatic and functional groups. The methylsulfonyl group could enhance these interactions by providing additional binding sites or altering the compound’s electronic properties.
相似化合物的比较
Similar Compounds
3-Methylindole: Lacks the methylsulfonyl group, making it less reactive in certain chemical contexts.
5-Methylsulfonylindole: Similar but lacks the additional methyl groups, which can influence its steric and electronic properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups, leading to distinct biological activities.
Uniqueness
3,3-Dimethyl-1-(methylsulfonyl)indolin-5-amine is unique due to the combination of its methylsulfonyl group and the dimethyl substitution on the indole ring. This combination can result in unique chemical reactivity and biological activity, distinguishing it from other indole derivatives.
属性
分子式 |
C11H16N2O2S |
|---|---|
分子量 |
240.32 g/mol |
IUPAC 名称 |
3,3-dimethyl-1-methylsulfonyl-2H-indol-5-amine |
InChI |
InChI=1S/C11H16N2O2S/c1-11(2)7-13(16(3,14)15)10-5-4-8(12)6-9(10)11/h4-6H,7,12H2,1-3H3 |
InChI 键 |
IHVZHMDYQIQVIT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(C2=C1C=C(C=C2)N)S(=O)(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



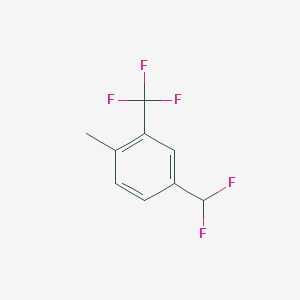
![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)
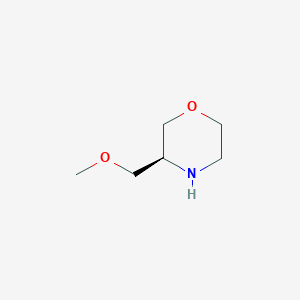
![4-(Bromomethyl)-[3,3'-bipyridin]-6-ol](/img/structure/B13139462.png)



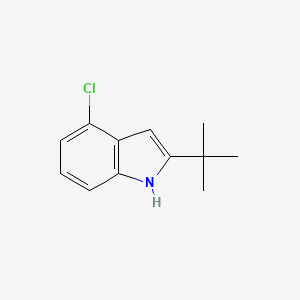
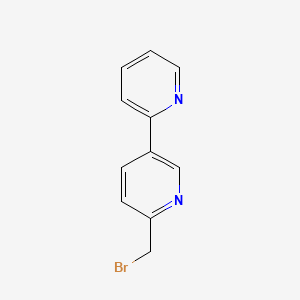
![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)
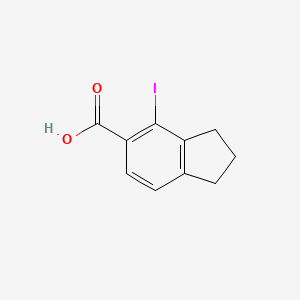
![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)
